molecular formula C9H18ClNO2 B554961 L-Proline tert-Butyl Ester Hydrochloride CAS No. 5497-76-7

L-Proline tert-Butyl Ester Hydrochloride

Cat. No.: B554961
CAS No.: 5497-76-7
M. Wt: 207.7 g/mol
InChI Key: IUUYANMOEMBTBV-FJXQXJEOSA-N
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Description

L-Proline tert-Butyl Ester Hydrochloride is an organic compound with the chemical formula C9H17O2N·HCl. It appears as a white to off-white crystalline powder and is widely used in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

L-Proline tert-Butyl Ester Hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of L-Proline tert-Butyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a chiral auxiliary, facilitating the formation of chiral centers in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

L-Proline tert-Butyl Ester Hydrochloride can be compared with other similar compounds such as:

  • Methyl L-prolinate hydrochloride
  • H-PRO-OTBU
  • Cyhalofop-butyl
  • Dibutyl phthalate
  • Buprofezin
  • RESMETHRIN
  • Topotecan hydrochloride
  • tert-Butyl acetoacetate
  • tert-Butyl methacrylate
  • Tris (trimethylsilyl) phosphate
  • D-Proline
  • BUTYL OLEATE
  • tert-Butyl acetate
  • Pyrrolidine
  • tert-Butanol
  • tert-Butyl carbazate
  • tert-Butyl bromoacetate
  • Methyl acrylate .

Its uniqueness lies in its specific structure and properties, which make it particularly useful as a chiral building block and in the synthesis of various organic compounds .

Biological Activity

L-Proline tert-butyl ester hydrochloride (CAS Number: 5497-76-7) is a derivative of proline, an amino acid integral to protein synthesis and various metabolic processes. This compound has garnered attention for its significant biological activities, particularly in protease inhibition and its applications in organic synthesis.

  • Molecular Formula : C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol
  • Appearance : White to almost white crystalline powder
  • Purity : Typically above 98% .
  • Melting Point : Ranges from 110°C to 112°C .

Biological Activity

This compound exhibits notable biological activities, particularly as an inhibitor of various proteases, including cysteine proteases and cathepsins. These proteases are involved in numerous physiological processes and are implicated in various diseases, including cancer and neurodegenerative disorders.

Protease Inhibition

The compound has been shown to selectively inhibit cysteine proteases, which play critical roles in cellular signaling and apoptosis. The inhibition of these enzymes can provide insights into therapeutic strategies for diseases where protease activity is dysregulated.

Table 1: Inhibitory Activity of this compound on Proteases

Protease TypeInhibition MechanismReference
Cysteine ProteasesCompetitive inhibition
CathepsinsSelective inhibition
Other ProteasesVariable efficacy

Case Studies and Research Findings

Recent studies have explored the utility of this compound in different contexts:

  • Proteomics Research : The compound's ability to inhibit specific proteases allows for the selective study of enzyme activity, providing a better understanding of biological processes and disease mechanisms. This is particularly useful in the context of cancer research, where protease activity is often elevated .
  • Synthesis Applications : It has been utilized as a reagent in organic synthesis due to its high purity and stability. For instance, it has been employed in the synthesis of various peptide derivatives and other bioactive compounds .
  • In Vitro Evaluations : Studies have demonstrated that this compound can enhance the efficacy of other compounds by modulating enzyme activity. For example, it has been used alongside flavonoids to evaluate their inhibitory effects on specific enzymes, revealing synergistic effects that may enhance therapeutic outcomes .

Properties

IUPAC Name

tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUYANMOEMBTBV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203503
Record name tert-Butyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5497-76-7
Record name L-Proline, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5497-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl L-prolinate hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl L-prolinate hydrochloride
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